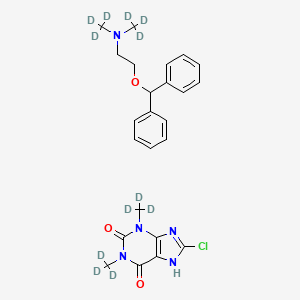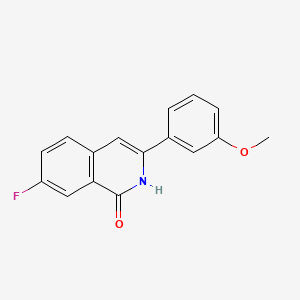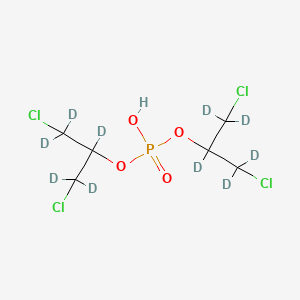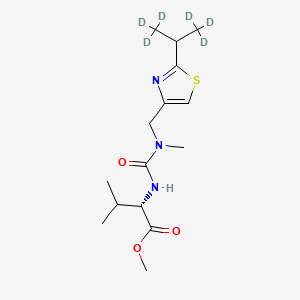
2-Fluoro-4-methylbiphenyl-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.
Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.
Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Reactor Setup: Using specialized reactors to control temperature and pressure.
Catalysts: Employing catalysts to enhance the reaction rate.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced biphenyl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbiphenyl
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.
Propiedades
Fórmula molecular |
C13H11F |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
Clave InChI |
ISXHZIQXRZTNKT-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



ethanone](/img/structure/B12413527.png)

![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)


